molecular formula C7H4ClF2NO3 B6334382 2-(Chlorodifluoromethoxy)nitrobenzene, 96% CAS No. 1047648-43-0

2-(Chlorodifluoromethoxy)nitrobenzene, 96%

Cat. No. B6334382
CAS RN: 1047648-43-0
M. Wt: 223.56 g/mol
InChI Key: NOXFKTUASDPYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorodifluoromethoxy)nitrobenzene, 96% (CDMNB) is a chemical compound that is used in various scientific research applications. The compound is a colorless solid with a molecular weight of 215.48 g/mol and a melting point of 73°C. CDMNB is a highly reactive compound and is used in a variety of laboratory experiments. It is most commonly used as an intermediate in organic synthesis and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% is used as an intermediate in the synthesis of organic compounds, such as nucleoside analogues and peptide analogues. In physiology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the central nervous system. In pharmacology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the cardiovascular system.

Mechanism Of Action

2-(Chlorodifluoromethoxy)nitrobenzene, 96% is a highly reactive compound and acts as a catalyst in the synthesis of organic compounds. It is believed that the compound acts by breaking down the bonds between molecules, allowing them to recombine in different ways. This process is known as “catalytic activation”, and it is believed to be responsible for the synthesis of new compounds.
Biochemical and Physiological Effects
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been studied for its potential effects on biochemical and physiological processes. In studies on animals, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have a variety of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation, and the inhibition of cell differentiation. In addition, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have an effect on the cardiovascular system, including the inhibition of angiotensin-converting enzyme (ACE).

Advantages And Limitations For Lab Experiments

2-(Chlorodifluoromethoxy)nitrobenzene, 96% has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of organic compounds. In addition, it has a high yield and is relatively inexpensive. However, it is also highly toxic and should be handled with care.

Future Directions

The potential applications of 2-(Chlorodifluoromethoxy)nitrobenzene, 96% are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new drugs that utilize 2-(Chlorodifluoromethoxy)nitrobenzene, 96% as a component. Additionally, further research could be conducted on the safety and toxicity of 2-(Chlorodifluoromethoxy)nitrobenzene, 96%.

Synthesis Methods

2-(Chlorodifluoromethoxy)nitrobenzene, 96% can be synthesized from the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within two hours, with a yield of approximately 96%.

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXFKTUASDPYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorodifluoromethoxy)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.